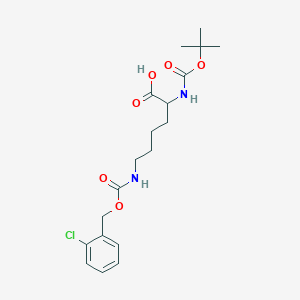

Boc-Lys(2-Cl-Z)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUMDPHEFWGCJF-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20886106 | |

| Record name | L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54613-99-9 | |

| Record name | N6-[[(2-Chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54613-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The 2-Cl-Z Protecting Group: A Technical Guide for Researchers

An In-depth Examination of the 2-Chlorobenzyloxycarbonyl Protecting Group in Peptide Synthesis and Beyond

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group is a valuable tool in the arsenal (B13267) of synthetic chemists, particularly those engaged in peptide synthesis and the development of complex molecular architectures. As a derivative of the classical benzyloxycarbonyl (Z or Cbz) group, the 2-Cl-Z group offers enhanced stability under acidic conditions, a feature that has cemented its role in orthogonal protection strategies, most notably in Boc solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the core function, applications, and experimental considerations of the 2-Cl-Z protecting group for researchers, scientists, and drug development professionals.

Core Function and Mechanism of Action

The primary function of the 2-Cl-Z group is to temporarily mask a primary or secondary amine, preventing its participation in undesired chemical reactions. This is achieved by converting the nucleophilic amine into a significantly less reactive carbamate (B1207046). The electron-withdrawing nature of the chlorine atom at the ortho position of the benzyl (B1604629) ring inductively stabilizes the carbamate linkage, making it more resistant to acid-catalyzed cleavage compared to the parent Z group.

This enhanced stability is the cornerstone of its utility in Boc-SPPS. In this strategy, the temporary Nα-amino protecting group (Boc) is removed at each cycle using a moderate acid, such as trifluoroacetic acid (TFA). The 2-Cl-Z group, typically used to protect the ε-amino group of lysine (B10760008) or ornithine side chains, remains intact under these conditions, ensuring the integrity of the peptide backbone and preventing branching. The 2-Cl-Z group is then removed during the final cleavage step from the solid support, which employs a much stronger acid like anhydrous hydrogen fluoride (B91410) (HF) or hydrogen bromide in trifluoroacetic acid (HBr/TFA).

Data Presentation: Stability and Cleavage of Amine Protecting Groups

The selection of a protecting group strategy is dictated by the relative lability of the groups under different chemical conditions. The following tables provide a comparative summary of the stability and cleavage conditions for the 2-Cl-Z group and other commonly used amine protecting groups in peptide synthesis.

Table 1: Qualitative Stability of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Stable To | Labile To |

| tert-Butoxycarbonyl | Boc | Base, Hydrogenolysis | Strong Acid (e.g., TFA, HCl) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Acid, Hydrogenolysis | Base (e.g., Piperidine) |

| Benzyloxycarbonyl | Z (Cbz) | Mild Acid and Base | Strong Acid (HF, HBr/AcOH), Hydrogenolysis |

| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Moderate Acid (e.g., 50% TFA), Mild Base | Strong Acid (HF, HBr/TFA), Hydrogenolysis |

Table 2: Cleavage Conditions for Common Amine Protecting Groups

| Protecting Group | Reagent(s) | Typical Conditions |

| Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 25-50% TFA in DCM, 15-30 min, room temp. |

| Fmoc | Piperidine in N,N-Dimethylformamide (DMF) | 20% Piperidine in DMF, 5-20 min, room temp. |

| Z (Cbz) | H₂/Pd/C | 1 atm H₂, Pd/C catalyst, MeOH or EtOH, room temp. |

| HBr in Acetic Acid | 33% HBr in AcOH, 1-2 h, room temp. | |

| 2-Cl-Z | Anhydrous Hydrogen Fluoride (HF) | HF, 0 °C, 1 h, with scavengers (e.g., anisole) |

| Hydrogen Bromide/Trifluoroacetic Acid | HBr/TFA, room temp. | |

| Catalytic Hydrogenolysis | H₂/Pd/C, MeOH with 10% formic acid, gentle warming [1] |

Experimental Protocols

Protocol 1: Introduction of the 2-Cl-Z Group on the ε-Amino Group of Lysine

This protocol describes the synthesis of Nα-Boc-Nε-(2-chlorobenzyloxycarbonyl)-L-lysine (Boc-Lys(2-Cl-Z)-OH), a common building block in Boc-SPPS. The strategy involves the selective protection of the ε-amino group of lysine using a copper complex to temporarily mask the α-amino and α-carboxyl groups.

Materials:

-

L-Lysine hydrochloride

-

Copper(II) sulfate (B86663) pentahydrate

-

Sodium carbonate

-

2-Chlorobenzyl chloroformate

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Dioxane

-

Ethylenediaminetetraacetic acid (EDTA)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Organic solvents (e.g., acetone, diethyl ether)

Procedure:

-

Formation of the Copper Complex: Dissolve L-lysine hydrochloride and copper(II) sulfate pentahydrate in water. Adjust the pH to approximately 9.5 with sodium carbonate to precipitate the copper complex of lysine. Isolate the precipitate by filtration and wash with water and acetone.

-

Nε-Protection: Suspend the dried copper complex in an aqueous solution of sodium carbonate. Cool the mixture in an ice bath and slowly add a solution of 2-chlorobenzyl chloroformate in a suitable organic solvent (e.g., toluene). Stir the reaction mixture vigorously for several hours while maintaining a basic pH.

-

Decomplexation: After the reaction is complete, add a solution of EDTA to chelate the copper ions and break the complex. Adjust the pH to be acidic with HCl to precipitate the Nε-(2-Cl-Z)-L-lysine. Isolate the product by filtration.

-

Nα-Boc Protection: Dissolve the Nε-(2-Cl-Z)-L-lysine in a mixture of dioxane and water. Add a base such as sodium hydroxide or triethylamine. Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature overnight.

-

Work-up and Purification: Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield this compound.

Protocol 2: Cleavage of the 2-Cl-Z Group by Anhydrous Hydrogen Fluoride (HF)

This protocol outlines the final cleavage step in Boc-SPPS, where the peptide is cleaved from the resin and all side-chain protecting groups, including 2-Cl-Z, are removed. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

Materials:

-

Peptide-resin

-

Anhydrous hydrogen fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol, thioanisole)

-

Dry ice

-

Acetone or methanol (B129727) for cooling bath

-

Cold diethyl ether

Procedure:

-

Preparation: Dry the peptide-resin thoroughly under vacuum. Place the dried resin in the reaction vessel of the HF apparatus. Add a scavenger cocktail (e.g., 90% HF, 10% anisole) to the resin.

-

HF Distillation: Cool the reaction vessel in a dry ice/acetone bath (-78 °C). Distill the anhydrous HF into the reaction vessel.

-

Cleavage Reaction: Remove the cooling bath and allow the reaction vessel to warm to 0 °C. Stir the mixture at 0 °C for 1-2 hours.

-

HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the residue in the reaction vessel.

-

Isolation and Washing: Isolate the precipitated peptide by filtration or centrifugation. Wash the peptide multiple times with cold diethyl ether to remove the scavengers and other byproducts.

-

Drying: Dry the crude peptide under vacuum. The peptide can then be purified by chromatography.

Protocol 3: Cleavage of the 2-Cl-Z Group by Catalytic Hydrogenolysis

This method offers a milder alternative to HF cleavage for removing the 2-Cl-Z group, particularly in solution-phase synthesis.

Materials:

-

2-Cl-Z protected peptide

-

Palladium on carbon (Pd/C) catalyst (5-10%)

-

Methanol (MeOH)

-

Formic acid

-

Inert gas (e.g., Nitrogen or Argon)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolution: Dissolve the 2-Cl-Z protected peptide in methanol containing 10% formic acid.[1]

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere. The amount of catalyst can vary, but a 1:1 mass ratio with the peptide is a common starting point.[1]

-

Reaction: Gently warm the mixture until gas evolution is observed. Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS). Ensure the mixture remains acidic; add more formic acid if necessary.

-

Catalyst Removal: Once the deprotection is complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

-

Product Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude deprotected peptide.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Orthogonal Protection Strategy in Boc-SPPS.

Caption: Boc-SPPS Workflow with this compound.

References

In-Depth Technical Guide: Solubility of N-α-BOC-N-ε-(2-Chloro-Z)-L-lysine (CAS: 54613-99-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-tert-butoxycarbonyl-N-ε-(2-chlorobenzyloxycarbonyl)-L-lysine, a critical building block in solid-phase peptide synthesis (SPPS). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental framework for researchers to determine solubility in various solvents, alongside available qualitative data.

Chemical Identity

-

CAS Number: 54613-99-9

-

Chemical Name: N-α-tert-butoxycarbonyl-N-ε-(2-chlorobenzyloxycarbonyl)-L-lysine

-

Synonyms: Boc-Lys(2-Cl-Z)-OH, N-α-t.-Boc-N-ε-2-chloro-CBZ-L-lysine

-

Molecular Formula: C₁₉H₂₇ClN₂O₆

-

Molecular Weight: 414.88 g/mol

Solubility Data

Quantitative solubility data for N-α-BOC-N-ε-(2-Chloro-Z)-L-lysine is not extensively reported in peer-reviewed literature or safety data sheets. However, qualitative assessments and data on analogous compounds provide valuable insights. Protected amino acids, such as the topic compound, generally exhibit good solubility in polar aprotic organic solvents commonly used in peptide synthesis.

Qualitative Solubility:

-

Dichloromethane (DCM): The compound is described as "clearly soluble" when prepared at a concentration of 1 mmol in 2 mL of DCM.

-

Dimethylformamide (DMF): The D-isomer (CAS: 57096-11-4) is reported to form a "clear solution" at a concentration of 1 mmol in 2 mL of DMF, suggesting the L-isomer likely has similar solubility. Generally, it is considered to have good solubility in DMF.[1]

-

Water: Safety Data Sheets for this compound consistently state that water solubility data is unavailable. As a protected amino acid with significant nonpolar character, it is expected to have very low solubility in aqueous solutions.

Quantitative Solubility Table Template:

Researchers can utilize the experimental protocol outlined in this guide to populate the following table with quantitative solubility data for their specific applications.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Dimethylformamide (DMF) | RT | Data to be determined | Data to be determined | e.g., Shake-Flask with HPLC |

| Dichloromethane (DCM) | RT | Data to be determined | Data to be determined | e.g., Shake-Flask with Gravimetric |

| N-Methyl-2-pyrrolidone (NMP) | RT | Data to be determined | Data to be determined | e.g., Shake-Flask with HPLC |

| Tetrahydrofuran (THF) | RT | Data to be determined | Data to be determined | e.g., Shake-Flask with Gravimetric |

| Acetonitrile (ACN) | RT | Data to be determined | Data to be determined | e.g., Shake-Flask with HPLC |

| Methanol (MeOH) | RT | Data to be determined | Data to be determined | e.g., Shake-Flask with HPLC |

| Water | RT | Data to be determined | Data to be determined | e.g., Shake-Flask with HPLC |

RT: Room Temperature

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol based on the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a compound in a given solvent. This can be followed by either gravimetric analysis or High-Performance Liquid Chromatography (HPLC) for quantification.

1. Materials and Equipment:

-

N-α-BOC-N-ε-(2-Chloro-Z)-L-lysine (CAS: 54613-99-9)

-

Selected organic solvents (HPLC grade)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Rotary evaporator or vacuum oven (for gravimetric analysis)

2. Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of N-α-BOC-N-ε-(2-Chloro-Z)-L-lysine to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical method.

-

3. Quantification:

-

Gravimetric Analysis:

-

Accurately weigh an empty, dry container.

-

Transfer a known volume of the filtered, saturated solution to the container.

-

Evaporate the solvent using a rotary evaporator or by placing it in a vacuum oven at a temperature below the compound's melting point.

-

Once all the solvent is removed, weigh the container with the dried residue.

-

The difference in weight corresponds to the mass of the dissolved compound. Calculate the solubility in mg/mL.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of N-α-BOC-N-ε-(2-Chloro-Z)-L-lysine of known concentrations in the selected solvent.

-

Develop a suitable HPLC method (column, mobile phase, flow rate, injection volume, and detection wavelength).

-

Generate a calibration curve by injecting the standard solutions and plotting peak area versus concentration.

-

Inject the diluted, filtered sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Caption: Detailed workflow for HPLC-based quantification.

References

An In-depth Technical Guide on the Core Roles of Boc and 2-Cl-Z Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the strategic use of protecting groups is fundamental to the successful construction of desired peptide sequences. These temporary modifications of reactive functional groups prevent unwanted side reactions and ensure the orderly assembly of amino acids. This guide provides a comprehensive technical overview of two critical protecting groups: the tert-butyloxycarbonyl (Boc) group for α-amino protection and the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group for side-chain protection, with a focus on their roles within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.

The Boc (tert-Butyloxycarbonyl) Group: A Cornerstone of Nα-Amino Protection

The Boc group is one of the most widely used temporary protecting groups for the α-amino function of amino acids in peptide synthesis.[1][2][3] Its popularity stems from its ease of introduction and its selective removal under moderately acidic conditions, which preserves many acid-labile side-chain protecting groups.[1]

Core Function and Mechanism

The primary role of the Boc group is to reversibly block the nucleophilic α-amino group of an amino acid, preventing it from forming peptide bonds at incorrect positions during the coupling step.[1]

Protection: The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, (Boc)₂O) in the presence of a base. The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. A stable tetrahedral intermediate is formed, which then collapses to yield the N-Boc protected amino acid, with tert-butanol (B103910) and carbon dioxide as byproducts.

Deprotection: The key feature of the Boc group is its lability in acidic conditions. It is typically removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release the free α-amino group and carbon dioxide.

The generated tert-butyl cation is a reactive electrophile that can cause unwanted alkylation of nucleophilic side chains, such as those of tryptophan (Trp) and methionine (Met). To prevent these side reactions, "scavengers" like triethylsilane, anisole, or ethanedithiol are added to the deprotection solution to trap the carbocations.

Quantitative Data for Boc Group Usage

| Parameter | Condition | Reagent/Solvent | Typical Duration | Notes |

| Protection | Nα-Boc Protection | (Boc)₂O, Base (e.g., NaOH, DIEA) | 1-6 hours | Reaction progress is monitored by TLC. |

| Deprotection | Standard Boc Removal | 25-50% TFA in DCM | 15-30 minutes | A 5-minute prewash is often performed. |

| Neutralization | Post-Deprotection | 5-10% DIEA in DCM | 2 x 2 minutes | Essential to convert the ammonium (B1175870) salt to a free amine for coupling. |

| Scavenging | For Trp, Met, Cys | 0.5% Dithioethane (DTE) in TFA/DCM | During Deprotection | Prevents alkylation side reactions. |

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Amino Acid

-

Dissolution: Dissolve the amino acid (1 equivalent) in a suitable solvent mixture, such as dioxane/water or THF/water.

-

Basification: Add a base like sodium hydroxide (B78521) (NaOH) or triethylamine (B128534) (TEA) (1-1.5 equivalents) to adjust the pH and deprotonate the amino group.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) to the solution while stirring.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, perform an aqueous work-up. Acidify the solution to pH 2-3 with a cold aqueous acid (e.g., HCl) to protonate the carboxylic acid.

-

Extraction and Isolation: Extract the N-Boc protected amino acid with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product.

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

-

Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 5 minutes and drain.

-

Deprotection: Add a fresh portion of the deprotection solution (containing scavengers if necessary) and agitate the resin for 15-25 minutes.

-

Washing: Drain the deprotection solution and wash the peptide-resin thoroughly with DCM (3-5 times) and then isopropanol (B130326) (IPA) (2 times) to remove residual acid.

-

Neutralization: Treat the resin with a neutralization solution (e.g., 10% DIEA in DCM) for 2 minutes, drain, and repeat once more.

-

Final Washes: Wash the neutralized peptide-resin with DCM (3-5 times) followed by DMF to prepare it for the next coupling cycle.

The 2-Cl-Z (2-Chlorobenzyloxycarbonyl) Group: Robust Side-Chain Protection

The 2-Cl-Z group is a benzyl-based protecting group commonly employed for the side-chain amino functions of amino acids like lysine (B10760008) (Lys) and ornithine (Orn), particularly within the Boc/Bzl SPPS strategy.

Core Function and Properties

The primary function of the 2-Cl-Z group is to provide "permanent" protection for nucleophilic side chains throughout the peptide assembly process. The electron-withdrawing chlorine atom on the benzyl (B1604629) ring increases the acid stability of the carbamate (B1207046) linkage compared to the standard Z (benzyloxycarbonyl) group. This enhanced stability is crucial, as the protecting group must withstand the repeated TFA treatments required for Nα-Boc group removal during each cycle of the synthesis.

This differential acid lability between the temporary Nα-Boc group and the more robust 2-Cl-Z side-chain group is the foundation of the "quasi-orthogonal" Boc/Bzl protection scheme.

Deprotection

The 2-Cl-Z group is stable to the moderate acid (TFA) used for Boc removal but can be cleaved under stronger conditions at the end of the synthesis.

-

Strong Acidolysis: The most common method for removing the 2-Cl-Z group in SPPS is simultaneous cleavage with the final release of the peptide from the resin using very strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

-

Catalytic Hydrogenolysis: In solution-phase synthesis, the 2-Cl-Z group can also be removed by catalytic hydrogenolysis over a palladium (Pd) catalyst.

Quantitative Data for 2-Cl-Z Group Usage

| Parameter | Condition | Reagent/Solvent | Typical Duration | Notes |

| Stability | Nα-Boc Deprotection | 50% TFA in DCM | Stable | Withstands repeated cycles. |

| Deprotection | Final Cleavage (SPPS) | Anhydrous HF, Anisole | 1 hour at 0°C | Requires specialized equipment. |

| Deprotection | Final Cleavage (SPPS) | HBr/TFA | 60-90 minutes | Alternative to HF. |

| Deprotection | Solution Phase | H₂ gas, Pd catalyst, 10% Formic Acid in MeOH | Until completion (monitored by TLC) | A common method for protected fragments. |

Experimental Protocol

Protocol 3: Removal of 2-Cl-Z by Catalytic Hydrogenolysis (Solution Phase)

-

Dissolution: Dissolve the 2-Cl-Z protected peptide in a suitable solvent, such as 10% formic acid in methanol (B129727) (MeOH).

-

Catalyst Addition: Add a palladium catalyst, typically 5% or 10% Pd on carbon (Pd/C), in a mass equal to that of the peptide.

-

Reaction Initiation: Gently warm the mixture until gas evolution (CO₂) is observed.

-

Reaction Maintenance: Stir the mixture vigorously at room temperature. Maintain an acidic environment by adding more formic acid if necessary.

-

Monitoring: Follow the progress of the deprotection by TLC until the starting material is consumed.

-

Isolation: Once complete, filter the reaction mixture through a pad of Celite to remove the Pd catalyst.

-

Purification: Evaporate the filtrate in vacuo to obtain the crude deprotected peptide, which can then be purified by chromatography.

Synergy and Comparative Analysis in Boc-SPPS

The Boc and 2-Cl-Z groups work in concert to enable the stepwise construction of peptides. The Boc group provides temporary protection for the N-terminus, allowing for chain elongation, while the 2-Cl-Z group offers robust, semi-permanent protection for reactive side chains.

Comparative Summary

| Feature | Boc Group | 2-Cl-Z Group |

| Function | Temporary Nα-amino protection | "Permanent" side-chain amino protection (e.g., Lys, Orn) |

| Chemical Nature | tert-Butyl Carbamate | 2-Chlorobenzyl Carbamate |

| Lability | Acid-labile (moderate acid) | Acid-stable (moderate acid), Acid-labile (strong acid) |

| Removal Conditions | 25-50% TFA in DCM | HF, TFMSA, HBr/TFA, Catalytic Hydrogenolysis |

| Role in SPPS Cycle | Removed at the start of every cycle | Remains intact during all cycles; removed at the end |

| Orthogonality | Orthogonal to Fmoc (base-labile) and Z (hydrogenolysis) | Orthogonal to Fmoc; quasi-orthogonal to Boc |

Conclusion

The Boc and 2-Cl-Z protecting groups are indispensable tools in the field of peptide synthesis, particularly within the robust and historically significant Boc/Bzl strategy. The Boc group's reliable performance as a temporary Nα-amino shield, combined with the steadfastness of the 2-Cl-Z group for side-chain protection, provides a well-orchestrated system for the precise, stepwise assembly of complex peptide molecules. A thorough understanding of their chemical properties, mechanisms, and experimental application is essential for researchers and professionals dedicated to peptide-based drug discovery and development.

References

An In-depth Technical Guide to Boc-Lys(2-Cl-Z)-OH for Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nα-Boc-Nε-(2-chlorobenzyloxycarbonyl)-L-lysine, commonly abbreviated as Boc-Lys(2-Cl-Z)-OH. It is a critical building block in peptide synthesis, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This document will delve into its chemical properties, synthesis, application in peptide synthesis with detailed protocols, and a comparative analysis of the 2-Cl-Z protecting group.

Core Concepts: Structure and Function

This compound is a derivative of the amino acid L-lysine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the ε-amino group of the side chain is protected by a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. This dual protection scheme is fundamental to its utility in the stepwise and controlled assembly of peptide chains.

The Boc group is an acid-labile protecting group, readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA). This allows for the selective deprotection of the α-amino group at each cycle of peptide synthesis, enabling the elongation of the peptide chain.

The 2-Cl-Z group , on the other hand, is significantly more stable to the acidic conditions used for Boc removal. This stability is crucial for preventing unwanted side reactions at the lysine (B10760008) side chain during peptide synthesis. The 2-Cl-Z group requires strong acidic conditions, such as treatment with anhydrous hydrogen fluoride (B91410) (HF), for its removal, which is typically performed at the final cleavage step to release the fully deprotected peptide from the solid support.

Physicochemical Properties and Specifications

Below is a summary of the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 54613-99-9 |

| Molecular Formula | C₁₉H₂₇ClN₂O₆ |

| Molecular Weight | 414.88 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 70-73 °C |

| Purity (Typical) | ≥98% (TLC), ≥99.0% (HPLC) |

| Storage | 2-8°C |

Synthesis of this compound

While a detailed, step-by-step protocol for the industrial synthesis of this compound is often proprietary, a general synthetic route can be outlined based on established organic chemistry principles. The synthesis typically involves the selective protection of the ε-amino group of lysine followed by the protection of the α-amino group.

A plausible synthetic workflow is as follows:

An In-Depth Technical Guide to N-α-Boc-N-ε-(2-chloro-Z)-L-lysine: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-Boc-N-ε-(2-chloro-Z)-L-lysine, a critical amino acid derivative in the field of peptide synthesis and drug discovery. We will delve into its chemical and physical properties, provide a detailed, representative protocol for its use in solid-phase peptide synthesis, and illustrate its application in the development of targeted therapeutics.

Core Properties of N-α-Boc-N-ε-(2-chloro-Z)-L-lysine

N-α-Boc-N-ε-(2-chloro-Z)-L-lysine is a protected form of the amino acid L-lysine, widely utilized as a building block in the synthesis of peptides. The protecting groups, a tert-butyloxycarbonyl (Boc) group on the α-amino group and a 2-chlorobenzyloxycarbonyl (2-chloro-Z) group on the ε-amino group, are crucial for directing the sequence of amino acid assembly during peptide synthesis.[1][2]

The strategic placement of these protecting groups allows for selective deprotection and coupling reactions, which is fundamental to the construction of complex peptide chains with precisely defined sequences.[1] The 2-chloro-Z group, in particular, offers a specific lability profile that is advantageous in various synthetic strategies.

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₉H₂₇ClN₂O₆ | [3][4] |

| Molecular Weight | 414.89 g/mol | |

| CAS Number | 54613-99-9 | |

| Appearance | White to off-white powder | |

| Purity | ≥ 98% (HPLC) | |

| Melting Point | 65 - 80 °C | |

| Optical Rotation | [a]D²⁰ = -12 ± 2º (c=2 in DMF) |

Experimental Protocol: Incorporation of N-α-Boc-N-ε-(2-chloro-Z)-L-lysine in Boc-Solid Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of N-α-Boc-N-ε-(2-chloro-Z)-L-lysine into a peptide chain using the Boc-based solid-phase peptide synthesis (SPPS) methodology. This method allows for the efficient synthesis of peptides by building the amino acid chain on a solid resin support.

Materials:

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

N-α-Boc-N-ε-(2-chloro-Z)-L-lysine

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Cleavage cocktail (e.g., anhydrous HF or TFMSA with scavengers like anisole)

Procedure:

-

Resin Swelling: The solid support resin is swelled in an appropriate solvent, typically DCM or DMF, for 30-60 minutes to ensure optimal reaction conditions.

-

First Amino Acid Coupling: The C-terminal amino acid of the target peptide is coupled to the swelled resin.

-

Boc Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of TFA in DCM (typically 25-50%). This exposes the free α-amino group for the next coupling step.

-

Neutralization: The resin is neutralized with a base, such as DIEA in DCM, to prepare the free amine for the coupling reaction.

-

Amino Acid Activation and Coupling: In a separate vessel, N-α-Boc-N-ε-(2-chloro-Z)-L-lysine is pre-activated with a coupling reagent (e.g., HBTU/DIEA in DMF). This activated amino acid solution is then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.

-

Chain Elongation: Steps 3-6 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the 2-chloro-Z group, are removed. This is typically achieved using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). The 2-Cl-Z group can also be removed by hydrogenolysis.

Application in Drug Development: Targeting Apoptosis

Peptides synthesized using N-α-Boc-N-ε-(2-chloro-Z)-L-lysine are valuable tools in drug discovery, particularly in the development of therapeutics that target specific biological pathways, such as those involved in cancer. For instance, synthetic peptides can be designed to mimic the BH3 domain of pro-apoptotic proteins, which can then be used to inhibit anti-apoptotic proteins like Mcl-1.

The following diagram illustrates a simplified workflow for the synthesis of a hypothetical Mcl-1 targeted peptide and its subsequent interaction with the apoptotic pathway.

Caption: Workflow for the synthesis of a BH3-mimetic peptide and its role in apoptosis.

This logical diagram illustrates the stepwise process of solid-phase peptide synthesis to create a targeted therapeutic peptide. This synthesized peptide can then intervene in a biological pathway, such as the intrinsic apoptosis pathway, by inhibiting an anti-apoptotic protein, thereby promoting programmed cell death in cancer cells. The use of N-α-Boc-N-ε-(2-chloro-Z)-L-lysine is a key step in ensuring the correct assembly of such bioactive peptides.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. N(alpha)-boc-N(epsilon)-(2-chloro-Z)-L-lysine 54613-99-9, Information for N(alpha)-boc-N(epsilon)-(2-chloro-Z)-L-lysine 54613-99-9, Suppliers of China N(alpha)-boc-N(epsilon)-(2-chloro-Z)-L-lysine 54613-99-9 [chemnet.com]

Methodological & Application

Application Notes and Protocols for Coupling Boc-Lys(2-Cl-Z)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Boc-based Solid-Phase Peptide Synthesis (SPPS), the efficient incorporation of each amino acid is critical to the success of the overall synthesis. The selection of an appropriate coupling reagent is particularly important when dealing with sterically hindered amino acids or those with bulky protecting groups, such as N-α-Boc-N-ε-(2-chlorobenzyloxycarbonyl)-L-lysine (Boc-Lys(2-Cl-Z)-OH). The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group provides robust protection for the lysine (B10760008) side chain, compatible with the acidic conditions used for Nα-Boc deprotection, but its size can present a challenge for the coupling reaction.

The choice of coupling reagent directly impacts reaction kinetics, coupling efficiency, and the potential for side reactions, most notably racemization. Inefficient coupling can lead to deletion sequences, resulting in a lower yield of the target peptide and complicating purification. Therefore, a careful consideration of the available coupling reagents and their specific protocols is necessary to ensure a high-yield and high-purity synthesis.

This document provides detailed application notes, a comparative summary of common coupling reagents, and specific protocols for the successful incorporation of this compound in SPPS.

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent for this compound should be guided by the specific requirements of the synthesis, such as the complexity of the peptide sequence and the desired reaction time. The following table summarizes quantitative data and key characteristics of commonly used coupling reagents for sterically hindered amino acids. While specific data for this compound is limited, the presented information is based on performance with similarly challenging residues.

| Coupling Method | Coupling Reagent | Activator/Additive | Base | Typical Coupling Time | Yield | Racemization Risk | Key Considerations |

| Carbodiimide (B86325) | DIC | HOBt | - | 2 - 4 hours | Moderate to High | Low with HOBt | Cost-effective and widely used. The formation of N-acylurea byproduct is a potential side reaction. |

| Uronium/Aminium | HBTU | HOBt (optional) | DIEA | 30 - 60 minutes | High | Low | A reliable and efficient reagent, though may be less effective than HATU for extremely difficult couplings. |

| Uronium/Aminium | HATU | HOAt (optional) | DIEA / Collidine | 20 - 45 minutes | Very High | Very Low | Highly recommended for sterically hindered amino acids due to its high reactivity and low racemization.[1] |

| Phosphonium | PyBOP | - | DIEA | 30 - 90 minutes | High | Low | Effective for hindered couplings, but the byproduct, HMPA, is carcinogenic. |

| Phosphonium | DEPBT | - | DIEA | 2 - 4 hours | High (75% reported for this compound) | Very Low | Shows excellent resistance to racemization. |

Experimental Protocols

The following are detailed protocols for the coupling of this compound using recommended reagents. The equivalents of reagents are calculated based on the initial loading of the resin.

Protocol 1: DIC/HOBt Mediated Coupling

This is a classic and cost-effective method. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) is crucial for suppressing racemization.

Materials:

-

This compound (3 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (3 equivalents)

-

Resin-bound peptide with a free N-terminal amine (1 equivalent)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Amino Acid Activation: In a separate vessel, dissolve this compound and HOBt in a minimal amount of DMF.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Then, add DIC to the reaction vessel.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours. Monitor the completion of the coupling using the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.

-

Washing: After a successful coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and by-products.

Protocol 2: HATU Mediated Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly effective coupling reagent, particularly for sterically hindered amino acids, and is known to minimize racemization.[1]

Materials:

-

This compound (3 equivalents)

-

HATU (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIEA) or Collidine (6 equivalents)

-

Resin-bound peptide with a free N-terminal amine (1 equivalent)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIEA or collidine and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Transfer the activated amino acid solution to the resin-containing vessel.

-

Reaction Monitoring: Let the reaction proceed for 20-45 minutes at room temperature with agitation. Check for completion using the Kaiser test.

-

Washing: After a negative Kaiser test, thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 3: HBTU Mediated Coupling

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is another efficient coupling reagent that often provides faster reaction times and higher yields compared to carbodiimide methods.

Materials:

-

This compound (3 equivalents)

-

HBTU (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (6 equivalents)

-

Resin-bound peptide with a free N-terminal amine (1 equivalent)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Pre-activation: In a separate vessel, dissolve this compound and HBTU in DMF. Add DIEA and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the pre-activated amino acid solution to the resin.

-

Reaction Monitoring: Agitate the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress with the Kaiser test.

-

Washing: Upon completion, wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).

Mandatory Visualizations

Caption: General workflow for coupling this compound in SPPS.

Caption: Decision tree for selecting a coupling reagent.

Conclusion

The successful incorporation of this compound into a peptide sequence is readily achievable with the appropriate choice of coupling reagent and a carefully executed protocol. For routine syntheses, DIC/HOBt offers a cost-effective solution, while for more challenging sequences or when speed is a factor, uronium/aminium reagents such as HBTU and HATU are recommended. HATU, in particular, has demonstrated superior performance for sterically hindered amino acids, providing high yields and minimal racemization. By following the detailed protocols and considering the comparative data provided, researchers can optimize their SPPS workflows for the successful synthesis of complex peptides containing this compound.

References

Application Notes and Protocols for the Cleavage of the 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Protecting Group from Lysine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the conditions and protocols for the cleavage of the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group from the ε-amino group of lysine (B10760008) residues in peptide synthesis. The information is targeted towards professionals in research, and drug development who utilize solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis methodologies.

Introduction to the 2-Cl-Z Protecting Group

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a widely used protecting group for the side chain of lysine in peptide synthesis, particularly within the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy.[1] Its stability to the acidic conditions required for the removal of the Nα-Boc group and its lability under strong acidic conditions or catalytic hydrogenolysis make it a valuable tool for peptide chemists.[1][2] The selection of the appropriate cleavage method is crucial to ensure high yield and purity of the final peptide.

Cleavage Methods and Conditions

The two primary methods for the removal of the 2-Cl-Z group from lysine are strong acidolysis and catalytic hydrogenolysis. The choice between these methods depends on the overall protection strategy of the synthetic peptide, the presence of other sensitive residues, and the desired final form of the peptide (i.e., with or without cleavage from a solid support).

Strong Acidolysis

In the context of Boc-SPPS, the 2-Cl-Z group is typically cleaved simultaneously with the final cleavage of the peptide from the resin.[2] Strong acids such as anhydrous hydrogen fluoride (B91410) (HF), hydrogen bromide in trifluoroacetic acid (HBr/TFA), and trifluoromethanesulfonic acid (TFMSA) are employed for this purpose.[3]

Key Considerations for Acidolysis:

-

Reaction Time and Temperature: Cleavage of the 2-Cl-Z group can be slower than that of other protecting groups at lower temperatures. While lower temperatures (e.g., 0-5 °C) are often used to minimize side reactions, this may necessitate longer reaction times to ensure complete deprotection of Lys(2-Cl-Z).

-

Scavengers: The cleavage cocktail must include scavengers to trap the reactive carbocations generated during the deprotection of other side-chain protecting groups and from the resin linker. Common scavengers include anisole (B1667542), thioanisole, and ethanedithiol (EDT). The choice of scavengers is critical to prevent side reactions such as the alkylation of sensitive residues like tryptophan and methionine.

-

Side Reactions: A potential side reaction specific to the cleavage of the 2-Cl-Z group is the formation of 2-chlorotoluene (B165313) as a byproduct. While generally volatile and easily removed, its reactivity and the potential for secondary reactions with the peptide should be considered. Other general side reactions in strong acid cleavage include aspartimide formation and dehydration of serine and threonine residues.

A two-step hard acid deprotection/cleavage procedure has also been reported, which involves an initial treatment with a weaker hard acid like trimethylsilyl (B98337) bromide-thioanisole/TFA to remove most protecting groups, followed by a stronger hard acid (e.g., HF or TMSOTf/TFA) to cleave the peptide from the resin and remove more resistant groups like 2-Cl-Z.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis offers a milder alternative for the removal of the 2-Cl-Z group and is particularly useful in solution-phase synthesis or when the peptide is attached to a resin via a linker that is stable to these conditions. The most common catalyst is palladium on carbon (Pd/C).

Key Considerations for Hydrogenolysis:

-

Catalyst and Hydrogen Source: 5% or 10% Pd/C is typically used as the catalyst. The hydrogen source can be hydrogen gas (H₂) or a hydrogen donor like formic acid or ammonium (B1175870) formate.

-

Solvent: A mixture of methanol (B129727) and a weak acid like formic acid or acetic acid is commonly used as the solvent.

-

Catalyst Poisoning: Certain functional groups, such as sulfur-containing residues (cysteine and methionine), can poison the palladium catalyst, reducing its efficiency. Careful selection of protecting groups for these residues is necessary if hydrogenolysis is the intended deprotection method.

-

Side Reactions: Incomplete hydrogenolysis can lead to a mixture of protected and deprotected peptides. The 2-chlorobenzyl group is cleaved to toluene (B28343) and carbon dioxide.

Quantitative Data Summary

The efficiency of 2-Cl-Z cleavage is dependent on the chosen method and the specific peptide sequence. The following table summarizes typical conditions and expected outcomes.

| Cleavage Method | Reagents | Typical Reaction Time | Typical Yield | Key Considerations |

| Strong Acidolysis (HF) | Anhydrous HF, anisole | 1-2 hours at 0 °C | > 90% (crude) | Effective for simultaneous cleavage and deprotection in Boc-SPPS. Requires specialized apparatus. |

| Strong Acidolysis (HBr/TFA) | 33% HBr in acetic acid / TFA | 1-2 hours at room temp. | > 90% (crude) | A common alternative to HF, though potentially less effective for very resistant groups. |

| Catalytic Hydrogenolysis | 5-10% Pd/C, H₂ or HCOOH | 4-24 hours at room temp. | > 95% (solution phase) | Mild conditions. Sensitive to catalyst poisons. |

Experimental Protocols

Protocol 1: Strong Acidolysis using HF (Concurrent with Resin Cleavage)

This protocol is for the final deprotection and cleavage of a peptide synthesized on a Boc-compatible resin (e.g., PAM or MBHA resin) with a Lys(2-Cl-Z) residue.

Materials:

-

Peptide-resin (dried under vacuum)

-

Anhydrous hydrogen fluoride (HF)

-

Anisole (scavenger)

-

HF cleavage apparatus

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

Procedure:

-

Place the dried peptide-resin (e.g., 100 mg) in the reaction vessel of the HF apparatus.

-

Add anisole (1.0 mL per gram of resin) to the reaction vessel.

-

Cool the reaction vessel to -5 to 0 °C in an ice/salt bath.

-

Carefully distill a calculated amount of anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Remove the HF under a stream of nitrogen or by vacuum.

-

Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

-

Precipitate the peptide from the ether by centrifugation.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase HPLC.

Protocol 2: Catalytic Hydrogenolysis in Solution

This protocol is for the selective deprotection of a Lys(2-Cl-Z) residue in a protected peptide in solution.

Materials:

-

Protected peptide containing Lys(2-Cl-Z)

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol (MeOH)

-

Formic acid

-

Hydrogen gas (H₂) balloon or hydrogenator

-

Celatom® or a similar filter aid

-

Rotary evaporator

Procedure:

-

Dissolve the protected peptide in a mixture of methanol and 10% formic acid.

-

Carefully add 10% Pd/C catalyst to the solution (typically 10-50% by weight relative to the peptide).

-

Purge the reaction flask with nitrogen, then introduce hydrogen gas via a balloon or connect to a hydrogenator.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celatom® to remove the Pd/C catalyst.

-

Wash the filter pad with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the deprotected peptide.

-

The crude peptide can be further purified if necessary.

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis with Lys(2-Cl-Z) and HF Cleavage

Caption: Workflow for Boc-SPPS incorporating Lys(2-Cl-Z) followed by HF cleavage.

Logical Relationship: Orthogonal Protection Strategy

Caption: Orthogonality of the 2-Cl-Z group with the Boc group in peptide synthesis.

References

Application Notes and Protocols for the Incorporation of Boc-Lys(2-Cl-Z)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the successful incorporation of Nα-Boc-Nε-(2-chlorobenzyloxycarbonyl)-L-lysine (Boc-Lys(2-Cl-Z)-OH) into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). The 2-Cl-Z protecting group for the lysine (B10760008) side-chain offers robust protection under the acidic conditions required for Nα-Boc deprotection, making it a valuable tool in Boc-SPPS. This guide covers the principles of the orthogonal protection strategy, detailed experimental protocols for coupling and deprotection, and quantitative data representation to assist researchers in achieving high-yield and high-purity peptide synthesis.

Introduction to the this compound Protection Strategy

In Boc-based solid-phase peptide synthesis, an orthogonal protection strategy is essential to ensure the selective formation of peptide bonds at the N-terminus of the growing peptide chain without unintended reactions at reactive amino acid side chains. This compound is a commonly used lysine derivative in this strategy.[1][2]

The Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed at each cycle of amino acid addition using a moderately strong acid like trifluoroacetic acid (TFA).[3] The ε-amino group of the lysine side chain is protected by the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. This group is stable to the repetitive TFA treatments used for Boc deprotection but can be removed during the final cleavage of the peptide from the resin using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF).[1][4] This orthogonality is crucial for preventing the formation of branched peptides.

Quantitative Data

The efficiency of incorporating protected amino acids is critical for the overall yield and purity of the final peptide. The following table summarizes representative yields for the synthesis of various peptide sequences incorporating a chemically similar protected lysine, Boc-Lys(Z)-OH, which can serve as an indicator of expected outcomes when using this compound under optimized conditions.

| Peptide Sequence | Scale (mmol) | Yield (%) |

| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH | 0.12 | 95 |

| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-Leu-Glu(OBzl)-Ala-OH | 0.12 | 87 |

| Boc-Lys(Z)-Ala-Glu(OBzl)-Ala-Leu-Glu(OBzl)-Ala-OH | 0.12 | 96 |

| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-Ala-Glu(OBzl)-Ala-OH | 0.12 | 90 |

| Z-Arg(Z,Z)-Lys(Z)-Asp(OBzl)-Val-Tyr(Bzl)-OH | 0.6 | 92 |

| Boc-Lys(Z)-Gly-OH | 0.6 | 85 |

| Data adapted from syntheses using Boc-Lys(Z)-OH, as presented in the Supporting Information of a relevant study. The yields are representative and can vary based on the specific sequence, resin, and coupling conditions. |

Experimental Protocols

The following are detailed protocols for the manual incorporation of this compound into a peptide sequence using Boc-SPPS. These protocols are based on a 0.1 mmol synthesis scale.

Materials and Reagents

-

This compound

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)

-

Kaiser Test Kit

Protocol for a Single Coupling Cycle

This protocol outlines the key steps for one cycle of deprotection, neutralization, and coupling.

Step 1: Resin Swelling

-

Place the resin (e.g., 200 mg with a loading of 0.5 mmol/g) in a fritted reaction vessel.

-

Add DCM (~5 mL) and agitate gently for 30 minutes to swell the resin.

-

Drain the solvent.

Step 2: Nα-Boc Deprotection

-

Add a solution of 50% TFA in DCM (~5 mL) to the resin.

-

Agitate for 1-2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM (~5 mL) and agitate for 20-30 minutes.

-

Drain the solution.

Step 3: Washing

-

Wash the resin thoroughly by adding the specified solvent, agitating for 1 minute, and draining.

-

DCM (3 x 5 mL)

-

Isopropanol (1 x 5 mL)

-

DCM (3 x 5 mL)

-

Step 4: Neutralization

-

Add a solution of 10% DIEA in DCM (~5 mL) to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3 x 5 mL).

Step 5: Coupling of this compound This protocol uses DCC/HOBt activation. Other reagents like HBTU or HATU can also be used.

-

In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and HOBt (3 equivalents, 0.3 mmol) in a minimal amount of DMF.

-

Add DCC (3 equivalents, 0.3 mmol) dissolved in DCM.

-

Allow the activation to proceed for 10-15 minutes at 0°C.

-

Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate.

-

Add the filtered solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

Step 6: Post-Coupling Washing

-

Drain the coupling solution.

-

Wash the resin with:

-

DMF (3 x 5 mL)

-

DCM (3 x 5 mL)

-

The resin is now ready for the next coupling cycle, starting from Step 2.

Final Cleavage and 2-Cl-Z Deprotection

Safety Precaution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. It must be handled with extreme care in a specialized, HF-resistant apparatus within a well-ventilated fume hood. Appropriate personal protective equipment is mandatory.

-

Dry the peptide-resin under vacuum.

-

Place the dried peptide-resin in the HF reaction vessel.

-

Add a scavenger mixture (e.g., 9:1 mixture of HF and anisole).

-

Cool the vessel in a dry ice/methanol bath.

-

Distill anhydrous HF into the reaction vessel (approx. 10 mL per gram of resin).

-

Stir the mixture at 0°C for 1 hour.

-

Evaporate the HF under a vacuum.

-

Suspend the residue in cold anhydrous diethyl ether to precipitate the crude peptide.

-

Wash the precipitate thoroughly with cold diethyl ether.

-

Dissolve the crude peptide in an appropriate aqueous/organic solvent mixture (e.g., 30% acetonitrile (B52724) in water with 0.1% TFA) and lyophilize.

Diagrams

Boc-SPPS Workflow

Caption: General workflow for a single cycle of Boc-SPPS incorporating this compound.

Orthogonal Protection Strategy

Caption: Orthogonal protection scheme for this compound in SPPS.

Potential Side Reactions and Troubleshooting

-

Incomplete Coupling: If the Kaiser test is positive after the initial coupling time, a second coupling step may be required. Ensure proper solvation of the peptide-resin and the activated amino acid.

-

Aspartimide Formation: For sequences containing aspartic acid, aspartimide formation can be a side reaction under both acidic and basic conditions. In Boc-SPPS, using the β-cyclohexyl ester of aspartic acid can minimize this issue.

-

Alkylation: During the final HF cleavage, reactive carbocations are generated from the cleavage of protecting groups. These can cause side reactions, such as the alkylation of sensitive residues like tryptophan and methionine. The use of scavengers like anisole, p-cresol, or thioanisole (B89551) in the cleavage cocktail is essential to trap these carbocations.

-

Premature 2-Cl-Z Cleavage: The 2-Cl-Z group is generally stable to 50% TFA in DCM. However, prolonged exposure or the use of stronger acidic conditions for Boc deprotection could lead to some loss of the side-chain protecting group. Adherence to recommended deprotection times is crucial.

Conclusion

This compound is a robust and reliable building block for the incorporation of lysine in Boc-based solid-phase peptide synthesis. Its key feature is the stability of the 2-Cl-Z side-chain protection to the acidic conditions used for the iterative removal of the Nα-Boc group. By employing efficient coupling reagents and following the detailed protocols for coupling and final cleavage outlined in this document, researchers can successfully synthesize complex peptides containing lysine with high yield and purity. Careful monitoring of reaction completion and the use of appropriate scavengers during cleavage are critical for minimizing side reactions and ensuring the integrity of the final product.

References

Choosing the Right Coupling Activator for Boc-Lys(2-Cl-Z)-OH in Solid-Phase Peptide Synthesis

Application Note AP001

Introduction

The successful incorporation of protected amino acids is a critical step in solid-phase peptide synthesis (SPPS). The choice of coupling activator is paramount, especially when dealing with sterically hindered residues such as Nα-Boc-Nε-(2-chlorobenzyloxycarbonyl)-L-lysine (Boc-Lys(2-Cl-Z)-OH). The bulky 2-Cl-Z protecting group on the lysine (B10760008) side chain can significantly impede the rate of peptide bond formation, potentially leading to incomplete reactions, lower yields, and increased risk of racemization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the most effective coupling activator for this compound, supported by comparative data and detailed experimental protocols.

Understanding the Challenge: Steric Hindrance

The primary challenge in coupling this compound lies in the steric bulk presented by both the Nα-Boc group and the large 2-chlorobenzyloxycarbonyl (2-Cl-Z) group on the ε-amino group of the lysine side chain. This steric hindrance can slow down the nucleophilic attack of the free amine of the resin-bound peptide on the activated carboxyl group of the incoming amino acid. Consequently, this can lead to undesirable side reactions. Therefore, a highly efficient and reactive coupling reagent is required to overcome this steric barrier and ensure a complete and rapid reaction.

Comparative Analysis of Coupling Activators

The selection of an appropriate coupling activator should be based on a balance of reactivity, efficiency in minimizing racemization, cost, and safety. Below is a summary of commonly used coupling reagents and their suitability for the sterically hindered this compound.

| Coupling Activator Class | Reagent Examples | Recommended for this compound? | Coupling Efficiency (Hindered Residues) | Racemization Risk | Key Advantages & Disadvantages |

| Uronium/Aminium Salts | HATU, HCTU, HBTU, TBTU | Highly Recommended | Very High | Low to Very Low | Advantages: High reactivity, fast reaction times, and generally low racemization, especially with HATU due to the formation of the highly reactive OAt-ester.[1] Disadvantages: Higher cost, potential for side reactions if used in excess. |

| Phosphonium Salts | PyAOP, PyBOP, BOP | Recommended | High | Low | Advantages: High efficiency, particularly for difficult couplings. PyAOP is very effective for hindered amino acids.[1] Disadvantages: BOP produces a carcinogenic byproduct (HMPA). |

| Carbodiimides + Additives | DIC/HOAt, DIC/HOBt, EDC/HOBt | Conditionally Recommended | Moderate to High | Low to Moderate | Advantages: Cost-effective. The use of additives like HOAt significantly enhances reactivity and reduces racemization. Disadvantages: Generally slower than onium salts. DCC can produce an insoluble urea (B33335) byproduct. |

| Immonium/Fluoroformamidinium Salts | TFFH | Recommended for very difficult couplings | Very High | Low | Advantages: Forms a highly reactive acid fluoride (B91410) in situ, very effective for extremely hindered couplings. Disadvantages: The byproduct, tetramethylurea, is toxic. |

| Organophosphorus Reagents | DEPBT | Recommended when minimizing racemization is critical | High | Very Low | Advantages: Exhibits remarkable resistance to racemization.[2][3] Disadvantages: May have slower reaction kinetics compared to uronium salts. |

Decision-Making Workflow for Activator Selection

The choice of coupling activator can be guided by a systematic evaluation of the specific requirements of the synthesis. The following diagram illustrates a logical workflow for selecting the optimal reagent for coupling this compound.

Caption: Decision workflow for selecting a coupling activator.

Reaction Mechanisms of Key Coupling Activator Classes

Understanding the mechanism of action of different coupling reagents is crucial for troubleshooting and optimizing reaction conditions.

Uronium/Aminium Salt Activation (e.g., HATU)

Uronium/aminium salts are highly efficient activating agents. The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which rapidly reacts with the amine.

Caption: Uronium salt (HATU) activation mechanism.

Phosphonium Salt Activation (e.g., PyBOP)

Phosphonium salts, similar to uronium salts, generate an active ester intermediate. They are known for their high coupling efficiency.

Caption: Phosphonium salt (PyBOP) activation mechanism.

Carbodiimide/Additive Activation (e.g., DIC/HOAt)

Carbodiimides activate the carboxylic acid to form a reactive O-acylisourea intermediate. An additive like HOAt intercepts this intermediate to form a more stable and highly reactive active ester, which then reacts with the amine. This two-step activation minimizes racemization.

Caption: Carbodiimide/Additive (DIC/HOAt) mechanism.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using the highly recommended HATU and the cost-effective DIC/HOAt methods in a standard Boc-SPPS workflow.

Protocol 1: HATU Coupling

This protocol is recommended for achieving high coupling efficiency and minimizing racemization, especially for sterically hindered amino acids.

Materials:

-

Resin-bound peptide with a free N-terminal amine (1 equivalent)

-

This compound (3 equivalents)

-

HATU (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Deprotection and Neutralization: Perform the standard Boc deprotection using TFA in DCM, followed by neutralization with DIPEA in DCM/DMF. Wash the resin thoroughly with DCM and DMF.

-

Pre-activation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes at room temperature.

-

Coupling Reaction: Add the pre-activated amino acid solution to the resin.

-

Reaction Monitoring: Agitate the reaction mixture at room temperature for 30-60 minutes. Monitor the completion of the coupling using the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive after 60 minutes, allow the reaction to proceed for another 30-60 minutes.

-

Washing: After a successful coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and by-products.

Protocol 2: DIC/HOAt Coupling

This protocol is a cost-effective alternative that provides high coupling efficiency and low racemization.

Materials:

-

Resin-bound peptide with a free N-terminal amine (1 equivalent)

-

This compound (3 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

-

1-Hydroxy-7-azabenzotriazole (HOAt) (3 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30 minutes.

-

Deprotection and Neutralization: Follow the standard Boc deprotection and neutralization procedure as described in Protocol 1, step 2.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and HOAt (3 eq.) in a minimal amount of DMF.

-

Coupling Reaction: Add the dissolved amino acid and HOAt solution to the resin. Then, add DIC (3 eq.) to the reaction vessel.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature with gentle agitation for 1-2 hours. Monitor the completion of the coupling using the Kaiser test.

-

Washing: After a successful coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Conclusion

The selection of an appropriate coupling activator is critical for the successful incorporation of the sterically hindered this compound in SPPS. For routine and challenging couplings where efficiency and speed are paramount, HATU is the highly recommended reagent. For instances where minimizing racemization is the absolute priority, DEPBT is an excellent choice. When cost is a significant factor, DIC/HOAt provides a robust and reliable alternative. By understanding the principles outlined in this application note and following the detailed protocols, researchers can optimize their synthetic strategies to achieve high yields and purity of their target peptides containing this important lysine derivative.

References

Application Notes and Protocols for Boc-Lys(2-Cl-Z)-OH In Situ Neutralization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) using tert-butyloxycarbonyl (Boc) protecting group chemistry is a foundational technique for the synthesis of peptides. A significant advancement in this methodology is the adoption of in situ neutralization protocols. This approach streamlines the synthesis cycle by combining the neutralization of the N-terminal trifluoroacetate (B77799) (TFA) salt with the subsequent amino acid coupling step. The primary advantage of in situ neutralization is the minimization of peptide chain aggregation, a common side reaction that can lead to incomplete coupling and the formation of deletion sequences, particularly in hydrophobic or "difficult" sequences. By neutralizing the N-terminal amine in the presence of the activated amino acid, the free amine is immediately acylated, reducing the time it exists in a neutral, aggregation-prone state.[1] This results in higher crude peptide purity and overall yield.[1]

Boc-Lys(2-Cl-Z)-OH is a commonly used lysine (B10760008) derivative in Boc-SPPS. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group on the ε-amino group of the lysine side chain is stable to the repetitive TFA treatments required for Nα-Boc group removal. It is typically removed during the final cleavage of the peptide from the resin using strong acids like hydrofluoric acid (HF).[2][3][4] The protocols described herein are fully applicable for the incorporation of this compound into a peptide sequence.

Advantages of In Situ Neutralization Protocol

-

Increased Efficiency and Speed: Eliminates separate neutralization and washing steps, reducing the overall cycle time for each amino acid addition.

-

Higher Purity and Yields: Minimizes the formation of deletion sequences and other byproducts caused by peptide aggregation, leading to a higher purity of the crude peptide product.

-

Improved Synthesis of Difficult Sequences: Particularly effective for long or hydrophobic peptide sequences that are prone to aggregation with standard protocols.

-

Reduced Solvent Consumption: Fewer washing steps contribute to a more environmentally friendly and cost-effective synthesis.

Data Presentation: Comparative Synthesis Outcomes

The in situ neutralization protocol has demonstrated a significant enhancement in the efficiency of peptide chain assembly, especially for sequences known to be problematic with standard Boc-SPPS protocols. Below is a summary of representative data comparing the two methods.

| Peptide Sequence | Synthesis Protocol | Crude Purity (%) | Overall Yield (%) | Reference |

| Acyl Carrier Protein (65-74) VQAAIDYING | Standard Boc-SPPS | ~60% | Not Reported | |

| Acyl Carrier Protein (65-74) VQAAIDYING | In Situ Neutralization | >90% | Not Reported | |

| HIV-1 Protease (1-99) | In Situ Neutralization | High | High |

Experimental Protocols

Materials and Reagents

-

This compound

-

Appropriate solid support (e.g., Merrifield resin, PAM resin)

-

Dichloromethane (DCM), peptide synthesis grade

-

Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA), reagent grade

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU)

-

Washing solvents (e.g., DCM, DMF, Isopropanol)

-

Cleavage cocktail (e.g., HF/anisole)